

Application Notes and Protocols for Intramuscular Injection of Luprostiol in Equine Studies

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Compound of Interest

Compound Name: *Luprostiol*

Cat. No.: *B1675511*

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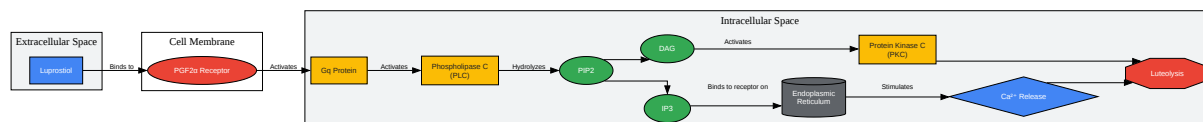
Introduction

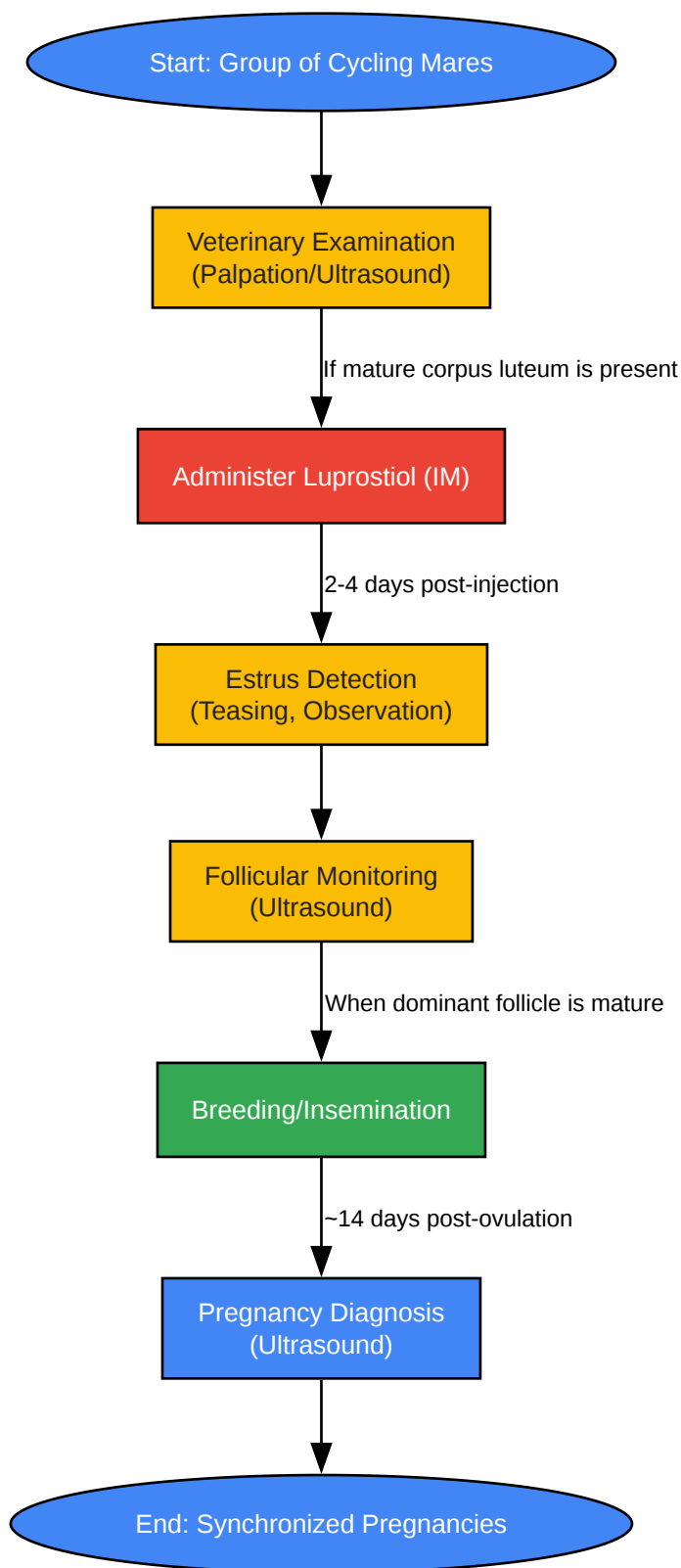
Luprostiol is a synthetic analogue of prostaglandin F2 α (PGF2 α) that is widely utilized in equine reproductive management.[1] Its primary function is to induce luteolysis, the regression of the corpus luteum, which leads to a decrease in progesterone levels and a subsequent return to estrus.[2] This characteristic makes **Luprostiol** a valuable tool for estrus synchronization, treatment of persistent corpus luteum, and management of other reproductive conditions in mares. These application notes provide detailed protocols for the intramuscular (IM) administration of **Luprostiol** in equine studies, along with relevant data and safety considerations.

Mechanism of Action

Luprostiol acts as a potent luteolytic agent by binding to and activating prostaglandin F2 α receptors in the corpus luteum of the ovary. This binding initiates a signaling cascade that ultimately leads to the death of luteal cells and a rapid decline in progesterone production. The reduction in progesterone allows for the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This hormonal cascade promotes follicular development, leading to estrus and subsequent ovulation.

Signaling Pathway of Luprostiol in Equine Luteal Cells





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References

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